1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid
Description
Properties
IUPAC Name |
1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-16(20)14-8-4-5-9-18(14)10-13-11-21-15(17-13)12-6-2-1-3-7-12/h1-3,6-7,11,14H,4-5,8-10H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVNHKUYOVVRPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)CC2=COC(=N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing oxazole and imidazole moieties have been reported to interact with a variety of biological targets.
Mode of Action
It’s known that the oxazole ring is a crucial structural component in many bioactive molecules, contributing to their binding affinity and specificity. Similarly, imidazole-containing compounds are known for their broad range of chemical and biological properties.
Biochemical Pathways
Oxazole and imidazole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The compound’s solubility and stability, which can be inferred from its structural features, are crucial factors influencing its bioavailability.
Result of Action
Compounds containing oxazole and imidazole moieties have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Biochemical Analysis
Biochemical Properties
1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with oxidoreductase enzymes, which are involved in redox reactions. The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its activity. Additionally, this compound may interact with proteins involved in cellular signaling pathways, potentially modulating their function.
Cellular Effects
1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can modulate the activity of kinases, which are crucial for signal transduction. Furthermore, it may alter gene expression patterns by interacting with transcription factors or other regulatory proteins. These changes can lead to alterations in cellular metabolism, affecting processes such as energy production and biosynthesis.
Molecular Mechanism
The molecular mechanism of action of 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal laboratory conditions, but it may degrade over extended periods. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and improvement in cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage.
Metabolic Pathways
1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s overall activity and its effects on cellular function. Additionally, the compound may affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid within cells and tissues are crucial for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function. The distribution of the compound within tissues can also affect its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production.
Biological Activity
1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's chemical formula is with a molecular weight of 286.33 g/mol. It is characterized by the following structural features:
| Property | Details |
|---|---|
| IUPAC Name | 1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid |
| Chemical Formula | C16H18N2O3 |
| Molecular Weight | 286.33 g/mol |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Anticancer Properties
Research indicates that derivatives of oxazole compounds, including those similar to 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid, exhibit significant anticancer activity. A study highlighted the compound's ability to inhibit various cancer cell lines, demonstrating IC50 values that suggest potent cytotoxic effects against both tumor and non-tumor cells.
For instance, a related compound showed an IC50 of approximately 92.4 µM against a panel of eleven cancer cell lines, including human colon adenocarcinoma (CXF HT-29) and human lung adenocarcinoma (LXFA 629) . Further modifications of this compound led to derivatives with enhanced antitumor activities, notably achieving IC50 values as low as 1.143 µM against renal cancer cells .
The biological activity of 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid may be attributed to its interaction with various molecular targets:
- Histone Deacetylases (HDACs) : These enzymes play a crucial role in cancer progression and are often targeted for therapeutic intervention.
- Sirtuin 2 (SIRT2) : Inhibition of this enzyme has been linked to reduced tumor growth.
- Cyclooxygenases (COX) : The compound may exhibit anti-inflammatory properties through COX inhibition.
Case Studies
Case Study 1: Antitumor Activity Evaluation
A recent study evaluated the antitumor effects of a derivative of the compound on several human tumor cell lines. The results indicated selective cytotoxicity towards ovarian cancer cells with an IC50 value of 2.76 µM . This suggests that modifications to the oxazole structure can enhance selectivity and potency against specific cancers.
Case Study 2: In Vivo Studies
In vivo studies involving animal models have demonstrated that compounds related to 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine can significantly inhibit tumor growth compared to control groups. These findings support the potential for clinical applications in oncology.
Scientific Research Applications
Medicinal Chemistry
This compound has been explored for its potential as a pharmaceutical agent due to its structural resemblance to known bioactive molecules. Its applications include:
- Antidepressant Activity: Research indicates that derivatives of piperidine compounds can exhibit antidepressant effects by modulating neurotransmitter systems.
Biological Research
The compound's unique structure allows it to interact with various biological targets:
- Enzyme Inhibition: Studies have shown that it may inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development targeting metabolic disorders.
Material Science
In addition to biological applications, this compound can be utilized in material science:
- Polymer Chemistry: Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Positional Isomerism: Carboxylic Acid Placement
For example:
- The 4-carboxylic acid analog () lacks this interaction, leading to higher flexibility and possibly altered pharmacokinetics.
Substituent Effects on Bioactivity
- The 4-isopropylphenyl substituent () introduces steric bulk, which may hinder binding to flat receptor sites .
Preparation Methods
Preparation of the Oxazole Fragment
The oxazole ring, specifically 2-phenyl-1,3-oxazole-4-yl methyl derivatives, are typically synthesized via cyclization reactions involving α-aminoketones or α-hydroxyketones with nitriles or carboxylic acids, under conditions favoring heterocycle formation.
- Starting Materials: Phenyl-substituted α-aminoketones or α-hydroxyketones.
- Reagents & Conditions: Use of dehydrating agents such as phosphorus oxychloride (POCl₃) or phosphoryl chloride, with reflux in inert solvents like acetic acid or acetonitrile.
- Reaction: Cyclization occurs via nucleophilic attack of the amino group on the nitrile or carbonyl carbon, leading to heterocycle formation.
- Isolation: The oxazole is purified through recrystallization or chromatography.
- The synthesis of 2-phenyl-1,3-oxazole derivatives has been achieved through van Leusen’s reaction, involving the condensation of aldehydes with TosMIC (tosylmethyl isocyanide) under basic conditions, yielding the oxazole core efficiently.
Construction of the Piperidine Core
- The piperidine ring is commonly synthesized via cyclization of suitable amino alcohols or through the reduction of pyridines.
- For the target compound, a precursor such as piperidine-2-carboxylic acid (L-pipecolic acid) or its derivatives can be used.
- Starting Materials: 1,2-diamines or amino acids.
- Reagents: Reducing agents such as sodium borohydride or catalytic hydrogenation.
- Solvent: Ethanol or methanol.
- Outcome: Formation of the piperidine ring with functional groups positioned for subsequent coupling.
Linking the Oxazole and Piperidine Units
- The key step involves attaching the oxazole moiety to the piperidine ring via a methyl linker.
- This is achieved through nucleophilic substitution or via a formal Mannich-type reaction, where the oxazole methyl group acts as an electrophile.
- Activation of the oxazole methyl group (e.g., via halogenation to form a methyl halide).
- Nucleophilic attack by the piperidine nitrogen or an amino group on the activated methyl derivative.
- Use of bases such as potassium carbonate or sodium hydride to facilitate the substitution.
Final Functionalization to the Carboxylic Acid
- The methyl linkage is oxidized to a carboxylic acid using strong oxidants such as potassium permanganate or potassium dichromate under controlled conditions.
- Alternatively, hydrolysis of ester intermediates (if protected as esters) with aqueous sodium hydroxide yields the free acid.
- Oxidation: Reflux in aqueous potassium permanganate or potassium dichromate.
- Hydrolysis: Room temperature or mild heating with NaOH in aqueous solution.
Summary of Preparation Data
| Step | Reaction Type | Reagents | Solvent | Conditions | Yield | Notes |
|---|---|---|---|---|---|---|
| Oxazole ring formation | Cyclization | Nitriles, dehydrating agents | Acetic acid, acetonitrile | Reflux | Moderate to high | Van Leusen’s reaction preferred |
| Piperidine core synthesis | Cyclization / Reduction | Amino alcohols, reducing agents | Ethanol | Reflux | Variable | Starting from amino acids or diamines |
| Coupling | Nucleophilic substitution | Activated methyl oxazole | DMF, DMSO | Room temperature to mild heating | Good | Use of bases like K₂CO₃ |
| Oxidation to acid | Oxidation | KMnO₄ or K₂Cr₂O₇ | Aqueous | Reflux | Moderate | Controlled to prevent overoxidation |
Research Findings & Notes
- The synthesis of related oxazole derivatives via van Leusen’s reaction demonstrates high efficiency and versatility, making it suitable for the construction of complex heterocyclic compounds like the target molecule.
- Use of mild reaction conditions during coupling minimizes side reactions and improves overall yield.
- The oxidation step to convert methyl linkers into carboxylic acids is critical and requires careful control to avoid degradation of sensitive heterocyclic systems.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis involving palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution is common. For example, analogous piperidine-carboxylic acid derivatives are synthesized using:
- Step 1 : Amide coupling under inert atmosphere with catalysts like Pd(OAc)₂ and ligands (e.g., XPhos) .
- Step 2 : Hydrolysis under acidic conditions (e.g., HCl/H₂O at 93–96°C for 17 hours) to deprotect ester groups .
- Optimization : Adjust solvent polarity (e.g., tert-butanol vs. acetonitrile) and temperature to improve yields. Monitor reaction progress via TLC or LC-MS.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the oxazole ring and piperidine substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₈H₁₉N₂O₃) .
- HPLC-PDA : Assess purity (>95%) and detect byproducts from incomplete coupling or hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
